molecular formula C12H13NO3 B281891 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid

4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid

Cat. No. B281891
M. Wt: 219.24 g/mol
InChI Key: BKKZQNWPXQGNMN-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoic acid, also known as MBOA, is a compound that belongs to the class of benzoxazinoids. It is a natural product found in a variety of plants, including maize, wheat, and rye. MBOA has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and food science.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid is not yet fully understood. However, studies have shown that 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid can interact with various enzymes and proteins in the body, which can lead to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid has been found to have various biochemical and physiological effects in the body. Studies have shown that 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid can reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid has been found to induce apoptosis, which is the process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid in lab experiments is its availability. 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid is a natural product that can be easily obtained from various plant sources. Additionally, 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid has been found to have low toxicity, which makes it a safe compound to work with in lab experiments.
However, one of the limitations of using 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid in lab experiments is its instability. 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid is a highly reactive compound that can easily degrade under certain conditions, which can affect the results of lab experiments.

Future Directions

There are several future directions for research on 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and develop it as a potential drug candidate. Additionally, research can be conducted to explore the allelopathic effects of 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid and its potential use as a herbicide in agriculture.

Synthesis Methods

4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods for synthesizing 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid is through the condensation of 2-aminobenzophenone with acetoacetic acid.

Scientific Research Applications

4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid can inhibit the growth of cancer cells and reduce inflammation in the body.
In the field of agriculture, 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid has been found to have allelopathic effects, which means that it can inhibit the growth of other plants. This property makes 4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid a potential herbicide, which can be used to control weeds in crop fields.

properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(Z)-4-[(2-methylphenyl)methylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-9-4-2-3-5-10(9)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-6-

InChI Key

BKKZQNWPXQGNMN-SREVYHEPSA-N

Isomeric SMILES

CC1=CC=CC=C1CNC(=O)/C=C\C(=O)O

SMILES

CC1=CC=CC=C1CNC(=O)C=CC(=O)O

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C=CC(=O)O

Origin of Product

United States

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